molecular formula C9H9N5O4 B2785704 2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE CAS No. 896061-92-0

2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE

Cat. No.: B2785704
CAS No.: 896061-92-0
M. Wt: 251.202
InChI Key: CRNVERXCDPEVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a hydrazinylidene group attached to a nitrophenyl ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE typically involves the reaction of a hydrazine derivative with a nitrophenyl compound under controlled conditions. One common method involves the use of aryldiazonium salts, which react with active methylene groups to form the desired hydrazinylidene compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazinylidene group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazinylidene compounds. These products can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Nitrophenyl)hydrazinylidene]propanedinitrile
  • 3-[(4-Nitrophenyl)hydrazinylidene]furan-2(3H)-one

Uniqueness

2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE is unique due to its specific hydrazinylidene and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(3-nitrophenyl)hydrazinylidene]propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O4/c10-8(15)7(9(11)16)13-12-5-2-1-3-6(4-5)14(17)18/h1-4,12H,(H2,10,15)(H2,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNVERXCDPEVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN=C(C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.